molecular formula C13H12N4O2S B2656847 N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide CAS No. 1258716-24-3

N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide

Cat. No. B2656847
CAS RN: 1258716-24-3
M. Wt: 288.33
InChI Key: QCJXDXSKBOABMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide, also known as CTMP, is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. CTMP is a synthetic compound that belongs to the oxazolo[5,4-b]pyridine family and has a molecular weight of 292.33 g/mol.

Mechanism of Action

N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide inhibits the activity of AKT by binding to its pleckstrin homology (PH) domain, which is responsible for the recruitment of AKT to the plasma membrane. This binding prevents the phosphorylation and activation of AKT, leading to the inhibition of downstream signaling pathways. The inhibition of AKT activity by N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has also been shown to inhibit the activity of AKT, a protein kinase that is involved in the regulation of cell survival and proliferation. In addition, N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has been found to have neuroprotective effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that is involved in the regulation of neuronal survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide in lab experiments is its ability to selectively inhibit the activity of AKT, making it a potential anti-cancer agent. N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. However, one of the limitations of using N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is its potential toxicity, which needs to be further investigated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide. One of the directions is to investigate its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide in preclinical and clinical trials. Another direction is to investigate its potential use as a therapeutic agent for neurodegenerative diseases. Studies are needed to determine the neuroprotective effects of N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide in animal models of neurodegenerative diseases. In addition, further studies are needed to investigate the mechanism of action of N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide involves the reaction of 3-methyl-1,2-oxazolo[5,4-b]pyridin-5-amine with 3-chloro-1-propanethiol and potassium carbonate in dimethylformamide. The reaction is carried out at room temperature for 24 hours, and the resulting product is purified by column chromatography using a mixture of dichloromethane and methanol as the eluent. The final product is obtained as a yellow solid, which is then characterized by various spectroscopic techniques.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has been found to inhibit the activity of AKT, a protein kinase that is involved in the regulation of cell survival and proliferation. This inhibition has been shown to induce apoptosis in cancer cells, making N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide a potential anti-cancer agent.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-8-10-4-9(5-15-12(10)19-17-8)11(18)16-13(6-14)2-3-20-7-13/h4-5H,2-3,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJXDXSKBOABMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.